molecular formula C13H8ClF3 B12543585 1,1'-Biphenyl, 4-chloro-4'-(trifluoromethyl)- CAS No. 146741-82-4

1,1'-Biphenyl, 4-chloro-4'-(trifluoromethyl)-

Cat. No.: B12543585
CAS No.: 146741-82-4
M. Wt: 256.65 g/mol
InChI Key: YTFCURBLRVHARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- is an organic compound with the molecular formula C13H8ClF3 and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom and a trifluoromethyl group at the para positions. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- exerts its effects is primarily through its interactions with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- can be compared with other biphenyl derivatives such as:

The presence of both chlorine and trifluoromethyl groups in 1,1’-Biphenyl, 4-chloro-4’-(trifluoromethyl)- makes it unique, providing a balance of reactivity and stability that is valuable in various applications.

Properties

CAS No.

146741-82-4

Molecular Formula

C13H8ClF3

Molecular Weight

256.65 g/mol

IUPAC Name

1-chloro-4-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8ClF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H

InChI Key

YTFCURBLRVHARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.